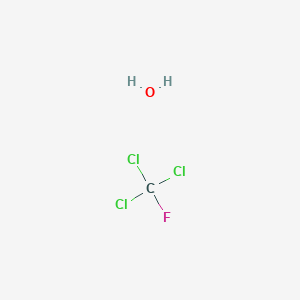

Trichlorofluoromethane hydrate

Description

Contextualization of Trichlorofluoromethane (B166822) (CCl₃F) as a Clathrate Former

Trichlorofluoromethane (CCl₃F), also known as Freon-11, is a halomethane that serves as a significant model guest molecule in clathrate hydrate (B1144303) research. researchgate.netnih.govresearchgate.net Its utility stems from its convenient thermodynamic formation conditions, forming a stable hydrate at atmospheric pressure with a melting point of 8.5 °C. researchgate.net This allows for accessible laboratory study without the need for high-pressure apparatus required for many gas hydrates. researchgate.net CCl₃F is a well-established former of the Structure II (sII) clathrate type, making it an ideal candidate for investigating the fundamental properties of this common hydrate structure. acs.orgnih.gov Its application as a "model hydrate" is particularly valuable in studies involving complex systems, such as water-in-oil emulsions, where it helps elucidate mechanisms of hydrate formation, dissociation, and inhibition relevant to industrial processes like oil and gas transportation. researchgate.netresearchgate.net

Historical Trajectories in CCl₃F Hydrate Research

The scientific journey of clathrate hydrates began in 1810 with Sir Humphry Davy, but detailed structural understanding evolved much later. wikipedia.orgwiley-vch.de Following the development of the statistical thermodynamic model for clathrates by van der Waals and Platteeuw in 1959, the 1960s saw a surge in research characterizing the structures of hydrates with various guest molecules. wiley-vch.de Seminal work by D.W. Davidson and his collaborators during this era was instrumental in using dielectric and Nuclear Magnetic Resonance (NMR) methods to probe guest-host dynamics. wiley-vch.dewiley.com

Research specifically identifying and characterizing CCl₃F hydrate emerged within this period. One of the earliest crystallographic studies, published in 1966, provided foundational data identifying it as a Type II hydrate. acs.org A key 1981 paper by George H. Cady further detailed the composition of CCl₃F hydrate, contributing to a more complete understanding of its stoichiometry. acs.org These early investigations established CCl₃F as a canonical example of a Structure II hydrate former, paving the way for its use in subsequent thermodynamic and kinetic studies.

Contemporary Research Challenges and Opportunities in Clathrate Hydrate Science

Modern clathrate hydrate research continues to address several key challenges. A primary focus is on kinetics, particularly understanding the mechanisms of nucleation and growth, which remain poorly understood on a molecular level. uc.edu The "memory effect," where hydrates reform more readily in water that has a prior history of hydrate formation, is another area of active investigation. researchgate.net From an industrial perspective, preventing hydrate plugs in oil and gas pipelines (flow assurance) is a major driver of research into thermodynamic and kinetic inhibitors. wikipedia.orgscispace.com

Conversely, these challenges present opportunities. The vast quantities of methane (B114726) trapped in natural hydrate deposits are considered a potential future energy resource. wikipedia.org Furthermore, the ability of hydrates to selectively cage molecules is being explored for applications in gas separation and storage, such as carbon capture. wikipedia.orgaidic.it Model systems using CCl₃F hydrate remain relevant for tackling these issues, providing a controlled environment to test new inhibitors, study formation in multiphase systems, and validate theoretical models. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

19258-26-5 |

|---|---|

Molecular Formula |

CH2Cl3FO |

Molecular Weight |

155.38 g/mol |

IUPAC Name |

trichloro(fluoro)methane;hydrate |

InChI |

InChI=1S/CCl3F.H2O/c2-1(3,4)5;/h;1H2 |

InChI Key |

DGUFDRGQSKYRAQ-UHFFFAOYSA-N |

SMILES |

C(F)(Cl)(Cl)Cl.O |

Canonical SMILES |

C(F)(Cl)(Cl)Cl.O |

Synonyms |

FC-11 fluorotrichloromethane Freon 11 Genetron 11 trichlorofluoromethane trichlorofluoromethane hydrate trichlorofluoromethane, (18)F-labeled trichloromonofluoromethane |

Origin of Product |

United States |

Methodological Frameworks for Investigating Trichlorofluoromethane Hydrate Systems

Experimental Approaches to CCl₃F Hydrate (B1144303) Synthesis and Characterization

The synthesis and fundamental characterization of CCl₃F hydrates are foundational to any investigation. These processes involve creating the hydrate under controlled conditions and observing its physical and chemical properties.

Controlled Crystallization Techniques for CCl₃F Hydrate Formation

The formation of CCl₃F hydrate, a clathrate hydrate, is achieved through controlled crystallization, where water molecules form a lattice structure that encages guest molecules of trichlorofluoromethane (B166822). researchgate.net This process is typically induced by manipulating temperature and pressure to create a supersaturated solution that facilitates nucleation and crystal growth. mit.edu

Key methods for controlled crystallization include:

Cooling Crystallization: This common technique involves the gradual cooling of a CCl₃F and water mixture. mirai-intex.com Slow cooling rates, often in the range of 0.1°C to 1°C per minute, promote the formation of large, well-defined crystals by allowing sufficient time for molecules to arrange into a stable lattice. mirai-intex.com

Reactive Crystallization: While less common for simple hydrate formation, this method involves a chemical reaction where the resulting product is less soluble, leading to crystallization. mirai-intex.com

Continuous Crystallization: This method involves the continuous addition of reactants to a crystallizer with simultaneous removal of the product. It offers better control over crystal size distribution and product quality due to uniform mixing and stable temperature and concentration conditions. mt.com

Systematic variation of parameters such as cooling rate, stirring, and seeding is crucial for developing a robust crystallization process that consistently produces the desired hydrate form with high purity. tricliniclabs.com

In-Situ Observation Methods for CCl₃F Hydrate Growth

Observing the formation and growth of CCl₃F hydrates in real-time provides invaluable insights into their kinetics and morphology. Several in-situ techniques are employed for this purpose:

Magnetic Resonance Imaging (MRI): MRI is a powerful non-invasive technique for visualizing the growth of hydrates within porous media. researchgate.netnih.gov It allows for the direct observation of the hydrate formation process, showing how it preferentially starts from grain surfaces and grows into the liquid phase, eventually cementing the sediment. researchgate.net

Particle Video Microscope (PVM) and Focused Beam Reflectance Measurement (FBRM): These probes are used to measure the morphology and size distribution of water droplets or hydrate particles in dispersed systems, such as water-in-oil emulsions, providing real-time data on the crystallization process. researchgate.netacs.org

Raman Spectroscopy: In-situ Raman spectroscopy can be used to monitor the structural evolution of hydrates during their formation. geochemicalperspectivesletters.org This technique provides information on the cage occupancy and the presence of different guest molecules within the hydrate structure. nipponsteel.comwhoi.edu

Differential Scanning Calorimetry (DSC): DSC is widely used to study hydrate formation and dissociation, particularly in water-in-oil emulsions. researchgate.netresearchgate.net By measuring the heat flow associated with phase transitions, DSC can determine the temperature and enthalpy of hydrate formation and dissociation. researchgate.net

These in-situ methods are often employed in conjunction with controlled crystallization techniques to provide a comprehensive understanding of hydrate growth dynamics.

Reactor Design and Operation for CCl₃F Hydrate Studies

The design and operation of the reactor are critical for the successful synthesis and study of CCl₃F hydrates. The choice of reactor depends on the specific research objectives, such as maximizing hydrate formation, studying kinetics, or investigating interfacial phenomena. mdpi.com

Common reactor designs include:

Stirred-Tank Reactors: These reactors use continuous mixing to improve heat and mass transfer between the gas and liquid phases, which is essential for efficient hydrate formation. mdpi.commdpi.com

Bubble Column Reactors: In this design, gas is bubbled through a liquid phase to create a large interfacial area for hydrate formation. mdpi.comwiley.com

Spray Reactors: This design involves spraying fine water droplets into a gas phase, which significantly increases the gas-liquid interface and accelerates hydrate formation. mdpi.commdpi.com

Fixed-Bed Reactors: These reactors are packed with a solid material, such as sand or silica (B1680970) gel, to provide a large surface area for hydrate formation. mdpi.comwiley.com

High-Pressure Optical Cells: These specialized cells are designed for in-situ spectroscopic and microscopic observation of hydrate formation under high-pressure conditions. mdpi.com

The operation of these reactors typically involves controlling key parameters such as temperature, pressure, and fluid dynamics to achieve the desired conditions for CCl₃F hydrate formation. acs.orgut.ac.ir For instance, refrigeration systems are used to maintain low temperatures and dissipate the latent heat released during hydrate formation. mdpi.com

Advanced Spectroscopic Techniques for CCl₃F Hydrate Analysis

Advanced spectroscopic techniques are indispensable for elucidating the molecular structure and dynamics of CCl₃F hydrates. These methods provide detailed information about the host lattice, guest molecules, and their interactions.

Vibrational Spectroscopy (Raman and Fourier-Transform Infrared (FTIR))

Vibrational spectroscopy, encompassing Raman and FTIR techniques, probes the vibrational modes of molecules. It is a powerful tool for characterizing the structure and bonding within CCl₃F hydrates. arxiv.orgnih.gov

Raman Spectroscopy: This technique is particularly useful for studying the guest-host interactions in clathrate hydrates. google.com The Raman spectrum of CCl₃F hydrate exhibits characteristic peaks corresponding to the vibrational modes of the CCl₃F molecule within the water cages. xml-journal.net Variations in the position and intensity of these peaks can provide information about cage occupancy and the local environment of the guest molecule. whoi.edu For instance, the C-Cl stretching and bending modes of CCl₃F are sensitive to the type of cage (large or small) they occupy.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is complementary to Raman and is particularly sensitive to the vibrations of the water molecules forming the hydrate lattice. dntb.gov.uacore.ac.uk The O-H stretching and bending vibrations of water in the hydrate state are different from those in liquid water or ice, providing a clear signature of hydrate formation. researchgate.net Changes in the FTIR spectrum can be used to monitor the kinetics of hydrate formation and dissociation. mit.edu

Table 1: Key Vibrational Modes in CCl₃F Hydrate Analysis

| Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Information Provided |

|---|---|---|---|

| C-Cl Stretching | Raman, FTIR | ~809 copernicus.org | Presence and environment of CCl₃F |

| O-H Stretching | FTIR, Raman | 3100 - 3500 researchgate.net | Hydrogen bonding in the water lattice |

| H-O-H Bending | FTIR | ~1650 researchgate.net | Water molecule geometry in the hydrate |

| Lattice Vibrations | Raman | < 300 | Structure of the hydrate cages |

Dielectric Spectroscopy for CCl₃F Hydrate Formation and Dissociation

Dielectric spectroscopy serves as a powerful tool for monitoring the kinetics of trichlorofluoromethane (CCl₃F) hydrate formation and dissociation, particularly within complex systems like water-in-oil (W/O) emulsions. uis.noacs.org This technique measures the dielectric properties of a material as a function of frequency, providing insights into the physical state of water molecules. Since water has a high dielectric constant (approximately 80) while ice and clathrate hydrates have much lower values (around 3-4), the conversion of water into hydrate is accompanied by a significant drop in the system's permittivity. acs.orgcopernicus.org

Furthermore, dielectric spectroscopy can be used to study the influence of inhibitors on hydrate formation. For instance, the presence of sodium chloride in the aqueous phase can lower the equilibrium temperature of CCl₃F hydrate formation, and a concentration of 3% has been shown to completely inhibit its formation under certain conditions. uis.no The sensitivity of dielectric properties to the state of water makes this method highly suitable for real-time, non-invasive investigation of CCl₃F hydrate dynamics.

X-ray Absorption Spectroscopy (XAS) in Hydrate Research

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the local geometric and electronic structure of a specific element within a material. aps.orguu.nl It is a bulk-sensitive method that involves tuning X-ray energy across an absorption edge of a selected atom. The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). uu.nl

In the context of clathrate hydrate research, XAS is a valuable tool for several reasons:

Local Structure Determination: EXAFS analysis can determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. This is crucial for understanding the local environment of guest molecules within the hydrate cages or the arrangement of the host water molecules. aps.org

Electronic Properties: The XANES region is sensitive to the oxidation state and coordination chemistry of the absorbing atom, providing insight into guest-host interactions. aps.orgntu.edu.sg

Element Specificity: XAS allows researchers to probe the environment of a single element, which is advantageous in complex systems. For example, it has been used to study the local structure around sodium atoms in type II Si clathrates, revealing information about cage occupancy and off-center displacement of the guest atoms. aps.org

While XAS and its variant, X-ray Raman Scattering (XRS), have been applied to study the formation of other clathrates like tetrahydrofuran (B95107) (THF) hydrate and to probe the structure of CO₂ and methane (B114726) hydrates, specific studies focusing on trichlorofluoromethane hydrate using this technique are not prominent in the reviewed literature. aps.orgresearchgate.net However, the principles of the technique suggest its potential applicability. For instance, XAS at the chlorine K-edge could potentially probe the environment and interactions of the CCl₃F guest molecule within the water cages.

Diffraction Methodologies for CCl₃F Hydrate Structure Elucidation

X-ray Diffraction (XRD) for CCl₃F Hydrate Structural Analysis

X-ray diffraction (XRD) is a primary and indispensable technique for the structural analysis of crystalline materials, including clathrate hydrates. It provides definitive information on the crystal structure, lattice parameters, and phase composition of a sample. For this compound, XRD has been used to confirm its crystal structure and to monitor its formation and dissociation. capes.gov.brresearchgate.net

CCl₃F is known to form a type II (sII) clathrate hydrate. acs.org The sII structure is cubic, belonging to the space group Fd-3m, and is composed of two types of polyhedral cages formed by hydrogen-bonded water molecules: sixteen small 5¹² cages and eight large 5¹²6⁴ cages per unit cell. XRD analysis allows for the precise determination of the unit cell lattice parameter.

In experimental studies, powder X-ray diffraction (PXRD) is commonly employed, often in conjunction with other techniques like Differential Scanning Calorimetry (DSC). acs.orgcapes.gov.br This combination allows for the simultaneous observation of thermal transitions and structural changes. For example, by performing time-resolved XRD as a function of temperature, researchers can distinguish between the diffraction patterns of ice and CCl₃F hydrate, and observe the growth of hydrate crystals at the expense of ice. researchgate.net Such experiments have demonstrated that the quantity of hydrate formed and its dissociation temperature are dependent on factors like the concentration of salt solutions within emulsions. researchgate.net

The table below summarizes typical crystallographic data for CCl₃F hydrate.

| Parameter | Value | Reference |

|---|---|---|

| Crystal Structure Type | Structure II (sII) | acs.org |

| Space Group | Fd-3m (No. 227) | |

| Unit Cell Composition | 136 H₂O molecules forming 16 (5¹²) and 8 (5¹²6⁴) cages | |

| Lattice Parameter (a) | ~17.3 Å |

Neutron Diffraction for CCl₃F Hydrate Lattice Investigations

Neutron diffraction is a powerful crystallographic technique that complements X-ray diffraction, offering unique advantages for studying hydrogen-containing materials like clathrate hydrates. mdpi.com While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of light atoms, particularly hydrogen and its isotope deuterium, which are difficult to locate accurately with XRD. mdpi.comill.eu

In the study of clathrate hydrates, neutron diffraction is invaluable for:

Determining Hydrogen Positions: It allows for the precise characterization of the hydrogen-bonding network that forms the water lattice cages. mdpi.com

Locating Guest Molecules: The technique can determine the position and orientation of guest molecules within the hydrate cages. ornl.gov

Analyzing Guest-Host Interactions: By providing accurate structural data, it helps in understanding the interactions between the trapped guest molecules and the host water lattice. ornl.govnih.gov

Investigating Disorder: It can be used to study orientational disorder of both guest and host molecules.

Structural studies of methane hydrate formation and decomposition have been successfully carried out using neutron diffraction with hydrogen/deuterium isotopic substitution. nih.gov These studies provided detailed insights into the water structure during the phase transition and helped to understand phenomena like the "memory effect". nih.gov

Although neutron diffraction is a highly suitable method for detailed structural investigations of clathrate hydrates, specific studies applying this technique to this compound are not widely reported in the surveyed literature. usp.br Nevertheless, its proven capabilities in elucidating the structures of other hydrates suggest it would be an ideal method to investigate the precise orientation of the CCl₃F molecule within the sII cages and to refine the details of the host water lattice.

Calorimetric and Thermogravimetric Analyses of CCl₃F Hydrate Systems

Differential Scanning Calorimetry (DSC) for CCl₃F Hydrate Formation and Dissociation

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used extensively to study the thermodynamics and kinetics of phase transitions in clathrate hydrate systems. researchgate.netresearchgate.net The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Exothermic events, such as hydrate formation, and endothermic events, like hydrate dissociation, are detected as peaks on the DSC thermogram.

DSC is particularly well-suited for investigating CCl₃F hydrate, which forms at convenient temperatures (melting point of 8.5 °C at atmospheric pressure). researchgate.net It has been widely applied to study its formation and dissociation in various systems, especially in water-in-oil (W/O) emulsions. acs.orggoogle.comakjournals.com Key research findings from DSC studies on CCl₃F hydrate include:

Determination of Phase Equilibria: DSC allows for the precise measurement of the onset temperature of hydrate dissociation, which corresponds to the equilibrium temperature under the given conditions. researchgate.net

Enthalpy Measurements: The area under the dissociation peak can be integrated to determine the enthalpy of dissociation (ΔHdiss), a crucial thermodynamic property.

Kinetic Studies: The rate of heat emission during cooling scans provides information on the kinetics of hydrate formation, including nucleation (induction time) and crystal growth. researchgate.net Studies have shown that heat emission is often maximal immediately after nucleation. researchgate.net

Inhibitor and Emulsion Effects: DSC is used to quantify the effect of thermodynamic inhibitors, such as salts. For instance, DSC analysis combined with XRD has shown that the dissociation temperature of CCl₃F hydrate decreases with increasing NaCl concentration. researchgate.net It is also used to study the impact of emulsion properties, such as droplet size, on hydrate formation. researchgate.net

The table below presents example data obtained from DSC measurements of CCl₃F hydrate systems.

| System | Measured Parameter | Finding | Reference |

|---|---|---|---|

| Pure CCl₃F Hydrate | Dissociation Temperature (1 atm) | 8.5 °C | researchgate.net |

| CCl₃F Hydrate in Emulsion | Formation Temperature | Can be significantly supercooled; formation observed around 3.0 ± 0.1°C | uis.no |

| CCl₃F Hydrate in NaCl solution | Dissociation Temperature | Displaced to lower temperatures as NaCl concentration increases. | researchgate.net |

| CCl₃F Hydrate | Specific Dissociation Energy | Determined as 166.1 J·g⁻¹ at -10°C in one study. | researchgate.net |

| Compound Name | Chemical Formula |

|---|---|

| Trichlorofluoromethane | CCl₃F |

| Water | H₂O |

| Sodium Chloride | NaCl |

| Tetrahydrofuran | C₄H₈O |

| Carbon Dioxide | CO₂ |

| Methane | CH₄ |

Thermogravimetric Analysis (TGA) in Hydrate Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is widely used for the characterization of hydrated materials, including clathrate hydrates, to determine their thermal stability and composition. researchgate.netmdpi.com

In the context of CCl₃F hydrate, TGA provides critical data on the decomposition process. As the hydrate is heated, it breaks down, releasing the guest CCl₃F molecules and water. This decomposition results in a stepwise mass loss, which is precisely recorded by the TGA instrument's sensitive balance. etamu.edu The resulting TGA curve, a plot of mass versus temperature, reveals distinct stages of mass loss. For a typical clathrate hydrate, the initial mass loss corresponds to the release of surface water, followed by the primary decomposition where the guest molecules and cage water are released. core.ac.uk

The key information obtained from TGA includes:

Decomposition Temperatures: The temperature ranges over which the hydrate structure breaks down.

Water Content (Hydration Number): By quantifying the mass loss at different stages, the stoichiometry of the hydrate, specifically the ratio of water molecules to guest molecules, can be determined. core.ac.uk

Thermal Stability: The onset temperature of decomposition is a direct indicator of the hydrate's thermal stability. This is particularly relevant for applications such as heat storage materials, for which this compound has been considered. researchgate.net

The analysis can be performed under different modes, such as dynamic thermogravimetry, where the sample is heated at a linear rate, or quasistatic thermogravimetry, where the temperature is increased in steps with isothermal holds to allow the sample to reach stability. etamu.edu

Table 1: Typical Stages in TGA of a Clathrate Hydrate

| Stage | Temperature Range | Event Description | Information Gained |

| 1 | Low Temperature (e.g., <100°C) | Evaporation of adsorbed or surface water. | Purity of the hydrate sample. |

| 2 | Intermediate Temperature | Decomposition of the hydrate lattice. | Onset temperature indicates thermal stability. |

| 3 | Decomposition Plateau | Release of guest molecules (e.g., CCl₃F) and cage water. | Stoichiometric mass loss allows calculation of the hydration number. |

Computational and Theoretical Modeling Techniques

Alongside experimental methods, computational and theoretical modeling techniques provide indispensable insights at the molecular level. These approaches allow for the investigation of phenomena that are difficult to observe directly, such as the dynamics of hydrate formation, guest-host interactions, and the thermodynamic factors governing stability.

Molecular Dynamics (MD) Simulations of CCl₃F Hydrate

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe the evolution of the system's positions and velocities over time. uantwerpen.be This technique has been widely applied to study clathrate hydrates, providing valuable insights into their formation, dissociation, stability, and mechanical properties. nih.govlsu.eduresearchgate.net

For CCl₃F hydrate, MD simulations can model the behavior of CCl₃F molecules within the water cages. These simulations are used to investigate:

Formation and Dissociation Mechanisms: MD can track the spontaneous formation of hydrate structures from a two-phase system of water and CCl₃F, or conversely, their dissociation under changing temperature and pressure conditions. nih.gov Studies have shown that hydrate nucleation can be a rapid process, occurring on nanosecond timescales in simulations. uib.no

Guest-Host Dynamics: The simulations reveal the nature of the interaction between the guest CCl₃F molecules and the host water lattice. It has been found that repulsive guest-host interactions are crucial for the mechanical stability of the clathrate structure. tandfonline.com

Structural Stability: MD is used to assess the stability of the hydrate lattice under various conditions. For instance, simulations can determine how factors like temperature, pressure, or the presence of other molecules affect the integrity of the water cages enclosing the CCl₃F. tandfonline.comnih.gov

Thermodynamic Properties: Although primarily a dynamic method, MD can be used to calculate thermodynamic properties, contributing to a broader understanding of systems like methane and this compound mixtures. usp.br

Table 2: Key Insights from MD Simulations of Clathrate Hydrates

| Parameter Studied | Information Obtained | Relevance to CCl₃F Hydrate |

| Nucleation & Growth | Mechanisms and kinetics of hydrate formation. nih.gov | Understanding conditions required for CCl₃F hydrate formation. |

| Dissociation | Pathways and rates of hydrate decomposition. | Predicting hydrate behavior in industrial or geological settings. |

| Guest-Host Interactions | The role of attractive and repulsive forces in stabilizing the lattice. tandfonline.com | Elucidating the fundamental forces that give CCl₃F hydrate its structure. |

| Cage Occupancy | Distribution and movement of guest molecules within cages. | Determining how CCl₃F molecules are arranged and behave inside the hydrate. |

| Transport Properties | Calculation of properties like viscosity and diffusivity. mdpi.com | Predicting the macroscopic behavior of CCl₃F hydrate slurries. |

Density Functional Theory (DFT) Calculations for CCl₃F-Water Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for studying chemical reactions and intermolecular interactions within condensed phases. wikipedia.orgnih.gov DFT calculations are particularly valuable for understanding the interactions between guest molecules and the host water lattice in clathrate hydrates at a fundamental electronic level.

In the study of CCl₃F hydrate, DFT is employed to:

Calculate Interaction Energies: DFT can precisely compute the binding energies between a CCl₃F molecule and the surrounding water molecules of a clathrate cage. This helps to quantify the strength of the guest-host interaction. aps.org

Analyze Electron-Induced Reactions: The reactivity of guest molecules can be explored. For example, DFT has been used to calculate the vertical attachment energy (VAE) and standard-state one-electron reduction potential for the reaction of hydrated electrons with trichlorofluoromethane, providing insight into its degradation pathways. rsc.org

Determine Molecular Geometries: DFT optimizes the geometry of the CCl₃F molecule inside the water cage, predicting the most stable configuration and bond lengths. acs.org

Elucidate Non-Covalent Interactions: It provides a detailed picture of the non-covalent forces, such as van der Waals forces, that are critical for the stability of the clathrate structure. aps.orgdntb.gov.ua

Table 3: DFT-Calculated Properties for Trichlorofluoromethane (CCl₃F)

| Property | Calculated Value | Method | Reference |

| Vertical Attachment Energy (VAE) | -82.75 kcal/mol | M06-2X/6-311++G(d,p) | rsc.org |

| Standard-State One-Electron Reduction Potential (vs. SHE) | -0.69 V | M06-2X/6-311++G(d,p) | rsc.org |

Monte Carlo (MC) Simulations for CCl₃F Hydrate Systems

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. abo.fidiva-portal.org In the context of clathrate hydrates, MC methods are primarily used to study equilibrium properties, complementing the dynamic information provided by MD simulations. uantwerpen.be A particularly powerful variant is the Grand Canonical Monte Carlo (GCMC) simulation, which is performed at constant chemical potential (μ), volume (V), and temperature (T). uni-paderborn.de

For CCl₃F hydrate systems, MC simulations are instrumental in:

Determining Cage Occupancy: GCMC simulations are the preferred method for calculating the fractional occupancy of the different types of cages (e.g., small and large cages in structure I or II) by guest molecules like CCl₃F. uni-paderborn.detandfonline.com This occupancy is a critical parameter that directly influences the thermodynamic stability of the hydrate. sci-hub.se

Predicting Adsorption Isotherms: The simulations can generate Langmuir-type adsorption isotherms, which describe the relationship between the pressure of the guest gas and the amount of guest adsorbed into the hydrate cavities at a constant temperature. uni-paderborn.de

Evaluating Thermodynamic Stability: By determining the free energy of the system, MC simulations can predict the conditions of pressure and temperature under which the CCl₃F hydrate phase is stable. sci-hub.se The method allows for the comparison of different potential models (force fields) to see which best reproduces experimental data. tandfonline.comarxiv.org

Table 4: Application of GCMC Simulations to Clathrate Hydrates

| Simulation Input | Key Steps | Simulation Output | Relevance to CCl₃F Hydrate |

| Hydrate lattice structure, temperature, guest chemical potential, force fields. | 1. Random insertion/deletion/translation of guest molecules. | Average cage occupancies. | Predicts how many CCl₃F molecules occupy each type of cage. |

| 2. Acceptance of moves based on the Metropolis algorithm. | Adsorption isotherms. | Relates CCl₃F pressure to its concentration in the hydrate phase. | |

| 3. System equilibration over many cycles. | Free energy of the system. | Determines the P-T conditions for CCl₃F hydrate stability. | |

| 4. Calculation of ensemble averages. | Phase equilibria data. | Helps construct the phase diagram for the CCl₃F-water system. |

Statistical Thermodynamics Approaches to CCl₃F Hydrate Stability

Statistical thermodynamics provides the theoretical foundation for understanding how the macroscopic properties of a material, like a clathrate hydrate, arise from the interactions of its constituent molecules. The most prominent statistical thermodynamic model for clathrate hydrates is the one developed by van der Waals and Platteeuw (vdW-P) in 1959. wiley.commdpi.com

This theory has been successfully applied to predict the stability conditions for a wide variety of hydrates, including that of trichlorofluoromethane. cdnsciencepub.comscispace.com The vdW-P model is based on several key assumptions:

The host water molecules form a well-defined crystal lattice with cavities that can enclose guest molecules.

The guest molecules are entrapped within these cavities without chemically bonding to the host lattice.

There is no interaction between guest molecules in different cavities.

Each cavity can accommodate at most one guest molecule (though this has been modified in later models for small guests). nih.gov

The model treats the enclathration of guest molecules as a form of three-dimensional adsorption. uni-paderborn.de It relates the macroscopic thermodynamic stability of the hydrate to the microscopic interactions between the guest and host molecules. The central component of the theory is the calculation of the Langmuir constant for each type of cavity, which describes the affinity of that cavity for a particular guest molecule. This, in turn, depends on the cell potential, which describes the interaction energy between a guest molecule and the water molecules forming the cage. mdpi.com By establishing the conditions under which the chemical potential of water in the hydrate phase equals that in the coexisting liquid water or ice phase, the model can predict the pressure-temperature (P-T) equilibrium curve for hydrate formation. pcbiochemres.comscielo.br

Table 5: Core Components of the van der Waals-Platteeuw Model

| Component | Description | Role in the Model |

| Empty Hydrate Lattice | A hypothetical, metastable crystal structure of water. | Provides the fundamental framework of cavities. |

| Guest-Host Interaction | The potential energy between a guest molecule and the water molecules of the cage. | Determines the Langmuir constant and the likelihood of cage occupancy. |

| Langmuir Constant | A measure of the strength of "adsorption" of a guest molecule in a specific type of cavity. | Links the microscopic interaction potential to the macroscopic fractional occupancy. |

| Fractional Occupancy | The fraction of cavities of a certain type that are occupied by guest molecules. | A key variable that determines the overall stability of the hydrate structure. |

| Chemical Potential Equality | The thermodynamic condition where the chemical potential of water is the same in the hydrate and the coexisting aqueous/ice phase. | Defines the pressure-temperature equilibrium conditions for hydrate stability. |

Formation Kinetics and Growth Dynamics of Trichlorofluoromethane Hydrate

Nucleation Mechanisms in CCl₃F Hydrate (B1144303) Systems

Nucleation, the first step in the formation of CCl₃F hydrate, can occur through two primary mechanisms: homogeneous and heterogeneous nucleation. The pathway taken is largely dependent on the purity of the system and the presence of foreign surfaces or particles.

Homogeneous nucleation of CCl₃F hydrate theoretically occurs in a pure, single-phase system of trichlorofluoromethane (B166822) and water, devoid of any impurities or interfaces that could catalyze the process. This form of nucleation is a spontaneous process driven solely by the supersaturation of the system. The formation of a stable nucleus requires overcoming a significant energy barrier, often necessitating substantial supercooling—cooling the liquid below its equilibrium freezing point without solidification. researchgate.net

According to classical nucleation theory, the rate of homogeneous nucleation is a function of the degree of supercooling. researchgate.net For CCl₃F hydrate, this implies that at a given pressure, the probability of spontaneous nucleation increases as the temperature is lowered further below the hydrate equilibrium temperature of 8.5 °C (at atmospheric pressure). researchgate.netresearchgate.net The process is stochastic in nature, meaning that the time required for nucleation to occur at a given level of supercooling can vary. researchgate.net

In most practical scenarios, the formation of CCl₃F hydrate is dominated by heterogeneous nucleation. This process is initiated on the surface of foreign particles, at the interface between immiscible phases (like in water-in-oil emulsions), or at the contact line between phases. researchgate.net These interfaces lower the energy barrier for nucleation, thus promoting hydrate formation at lower levels of supercooling compared to homogeneous nucleation.

In water-in-oil emulsions, a common system for studying CCl₃F hydrate formation, the water-oil interface provides a large surface area that facilitates heterogeneous nucleation. researchgate.net The presence of surfactants, used to stabilize such emulsions, can also influence nucleation. While surfactants prevent the coalescence of water droplets, they can also act as nucleation sites, potentially accelerating hydrate formation. acs.org Studies on methane (B114726) hydrate formation in emulsions have suggested that surfactants and other components can create surfaces that behave as centers for heterogeneous nucleation. researchgate.net

The nature of the interface plays a crucial role. For instance, in systems containing crude oil, naturally occurring surface-active compounds like asphaltenes can lead to the formation of water-in-oil emulsions, where the interface promotes hydrate formation. researchgate.net The specific properties of the oil and any present surfactants can alter the nucleation rate, in some cases even inhibiting it by modifying the interfacial properties. researchgate.net

Homogeneous Nucleation Pathways in CCl₃F Hydrate Formation

Crystal Growth Kinetics of CCl₃F Hydrate

The growth rate of CCl₃F hydrate crystals is primarily governed by the rate of mass and heat transfer. Guest (CCl₃F) and host (water) molecules must diffuse to the surface of the growing crystal, and the latent heat of crystallization must be dissipated away from the crystal surface. In many experimental systems, such as water-in-oil emulsions, the diffusion of CCl₃F from the continuous oil phase to the dispersed water droplets where hydrate formation occurs can be a rate-limiting step. acs.org

The rate of crystal growth is also strongly dependent on the degree of supercooling. researchgate.net A larger temperature difference between the system and the equilibrium temperature provides a greater driving force for crystallization, generally leading to a faster growth rate. researchgate.net This relationship has been observed in studies of analogous hydrate systems, where an increase in supercooling markedly increases the crystal growth rate. researchgate.net

A kinetic model for CCl₃F hydrate formation in a water-in-oil emulsion considers three main processes: the diffusion of CCl₃F into the water phase, an initial slow, uncatalyzed formation of hydrate, and a subsequent autocatalytic production of hydrate. acs.org The autocatalytic nature suggests that the presence of existing hydrate crystals accelerates further formation.

At low supercooling, hydrate crystals tend to grow in a more ordered, polyhedral, or sheet-like manner. researchgate.net As the degree of supercooling increases, the growth becomes more rapid and can lead to more complex and less-defined morphologies, such as dendritic or skeletal structures. researchgate.net In some systems, hydrate formation begins with the creation of a film at the interface between the guest and host phases, which then thickens as growth continues. The texture of the crystal surface can also change during growth, potentially evolving from a rough to a smoother surface.

Growth Rate Determination of CCl₃F Hydrate

Influence of Supercooling and Pressure on CCl₃F Hydrate Formation Rates

The rates of both nucleation and crystal growth of CCl₃F hydrate are strongly dependent on the degree of supercooling and the system pressure.

System pressure also plays a significant role. While CCl₃F can form hydrates at atmospheric pressure, changes in pressure can affect the thermodynamic driving force. researchgate.net For gas hydrates, an increase in pressure at a constant temperature generally increases the driving force for formation, leading to higher nucleation and growth rates. ifremer.fr Although CCl₃F is a liquid at room temperature, the principles governing the effect of pressure on the chemical potential of the guest molecule and thus the driving force for hydrate formation are analogous.

The table below summarizes the general influence of supercooling and pressure on the kinetics of CCl₃F hydrate formation based on established principles for clathrate hydrates.

| Parameter | Effect on Nucleation Rate | Effect on Growth Rate | General Impact on Formation Time |

| Increasing Supercooling | Increases | Increases | Decreases |

| Increasing Pressure | Generally Increases | Generally Increases | Generally Decreases |

Role of Interfacial Phenomena in CCl₃F Hydrate Formation

The formation of Trichlorofluoromethane (CCl₃F) hydrate is fundamentally an interfacial process, occurring at the boundary between the aqueous phase and the CCl₃F phase. rsc.orgrsc.org The molecular interactions and phenomena at this interface are critical in governing the nucleation and subsequent growth of the hydrate crystals. rsc.orgrsc.org

Key interfacial properties influencing CCl₃F hydrate formation include interfacial tension, wettability, and the stability of emulsions. mines.edumines.edu The interfacial tension between water and the hydrate-forming guest molecule affects the energy barrier for nucleation. scirp.orgechemcom.com Surfactants and other surface-active agents can alter this interfacial tension, thereby influencing the kinetics of hydrate formation. scirp.org For instance, the adsorption of surfactants can modify the nature of the hydrate interface, which has been observed in simulations of similar hydrate systems.

In systems where CCl₃F is dispersed in water or vice versa, such as in water-in-oil emulsions, the vast interfacial area created significantly impacts hydrate formation. researchgate.net Studies have shown that emulsions can facilitate the formation of much larger quantities of hydrate compared to bulk solutions, even without agitation, due to the extensive surface of contact between the two phases. researchgate.net The nucleation of hydrates in these systems is a major process that occurs at the gas-liquid-solid interface. rsc.org

The growth of the hydrate crystal after nucleation is also an interfacial phenomenon. In quiescent systems, the hydrate film grows at the water-hydrocarbon interface. rsc.org The morphology and growth rate of this film are dependent on factors such as the degree of subcooling and the presence of any surface-active compounds. rsc.org In emulsion systems, a "shell model" has been proposed where the CCl₃F hydrate forms a shell at the droplet interface, growing around the dispersed water droplets. researchgate.netuis.no This process is often limited by the diffusion of CCl₃F from the continuous phase into the dispersed water droplets. uis.no

Furthermore, the properties of solid surfaces present in the system can modulate hydrate nucleation. Molecular dynamics simulations on other hydrate systems have shown that the hydrophilicity of a solid surface can alter the local structure of water molecules and the distribution of gas molecules near the liquid-solid interface, thereby affecting the mechanism and dynamics of hydrate nucleation. nih.gov It has been suggested that hydrate nucleation may occur more readily on less hydrophilic surfaces. nih.gov

Structural Elucidation and Characterization of Trichlorofluoromethane Hydrate

Crystalline Structures and Cage Occupancy Investigations

Clathrate hydrates are crystalline solids composed of a hydrogen-bonded water lattice that forms cages, trapping guest molecules. wikipedia.org The specific arrangement of these water cages defines the hydrate's structure type, which in turn dictates the size and shape of molecules that can be accommodated.

Trichlorofluoromethane (B166822) hydrate (B1144303) is definitively classified as a structure II (sII) clathrate hydrate. acs.org The sII structure is one of the most common clathrate frameworks, along with structure I (sI) and structure H (sH). igminresearch.jp The formation of a specific structure is primarily determined by the size of the guest molecule. CCl₃F, with its particular molecular dimensions, fits favorably within the larger cages provided by the sII framework, thus stabilizing this specific crystalline arrangement. igminresearch.jp Its stability at a relatively high temperature (8.5 °C) under atmospheric pressure makes it a convenient "model" hydrate for experimental studies, often substituting for gas hydrates that require high pressure for formation. researchgate.netresearchgate.net

The sII unit cell is cubic (space group Fd-3m) and is constructed from 136 water molecules. wikipedia.org These water molecules form two distinct types of polyhedral cavities:

Sixteen small cages: Pentagonal dodecahedrons, denoted as 5¹².

Eight large cages: Hexadecahedrons, denoted as 5¹²6⁴.

This combination of cages creates the characteristic sII lattice.

In trichlorofluoromethane hydrate, the distribution of the CCl₃F guest molecules within the host water lattice is highly specific. Experimental observations and theoretical considerations show that the relatively large CCl₃F molecules exclusively occupy the large 5¹²6⁴ cages . The small 5¹² cages are too small to accommodate the CCl₃F molecule and consequently remain empty.

This selective occupancy leads to what is considered a stoichiometric hydrate with a theoretical hydration number of 17. Assuming that all eight large cages in the unit cell are occupied by a CCl₃F molecule and the sixteen small cages are vacant, the ideal unit cell composition is 8(CCl₃F) • 136(H₂O). This simplifies to a molar ratio of 1:17, giving the stoichiometric formula CCl₃F·17H₂O . acs.org This near-perfect and predictable cage occupancy is a primary reason CCl₃F hydrate is frequently used as a model system in thermodynamic and kinetic studies of hydrate formation and dissociation. researchgate.net

Determination of Hydrate Structure Type (e.g., sI, sII, sH) for CCl₃F Hydrate

Lattice Parameters and Unit Cell Dimensions Analysis

The unit cell is the fundamental repeating block that defines a crystal's structure. Its dimensions are described by lattice parameters, which are the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). libretexts.org

For the cubic crystal system to which sII hydrate belongs, the lattice parameters are simplified: a = b = c and α = β = γ = 90°. Therefore, the unit cell is defined by a single lattice parameter, 'a'. While extensive research confirms the sII structure for CCl₃F hydrate, specific, high-resolution lattice parameter values from recent X-ray or neutron diffraction studies are not prominently available in the surveyed literature. However, a 1985 study investigating its feasibility as a heat storage material identified it as a heptadecahydrate (17H₂O), consistent with the sII structure. acs.org For context, the lattice parameter 'a' for sII hydrates is generally in the range of 17 Å (1.7 nm), though it can vary slightly depending on the specific guest molecule and temperature. wikipedia.org

Table 1: Unit Cell Properties of the Ideal Structure II (sII) Hydrate. This table summarizes the general crystallographic properties of the sII framework that CCl₃F hydrate adopts.

Hydrogen Bonding Network within CCl₃F Hydrate Lattices

The entire clathrate hydrate structure is built upon a framework of water molecules interconnected by hydrogen bonds. esrf.fr In this network, each water molecule typically forms hydrogen bonds with four neighboring water molecules in a tetrahedral arrangement, similar to the structure of ice. This extensive hydrogen bonding creates the stable, three-dimensional polyhedral cages that define the clathrate.

The stability of the CCl₃F hydrate, like other clathrates, relies on a guest-host relationship. The water lattice itself is thermodynamically unstable and would collapse into ice or liquid water without the presence of the guest molecules. wikipedia.org The CCl₃F molecules, trapped within the 5¹²6⁴ cages, provide the necessary stabilization through van der Waals interactions with the interior surface of the water cages. portalabpg.org.br

Unlike some guest molecules with hydrophilic groups (e.g., alcohols, amines), the CCl₃F molecule does not form strong hydrogen bonds with the host water lattice. The interaction is primarily physical encapsulation rather than chemical bonding. This makes the guest-host interactions in CCl₃F hydrate a classic example of non-polar stabilization of a clathrate structure.

Defect Structures and Imperfections in CCl₃F Hydrate Crystals

Real crystals are never perfectly ordered and contain various types of imperfections or defects that can influence their physical and mechanical properties. While specific experimental studies on the defect structures within CCl₃F hydrate crystals are not widely reported, the general principles of crystal defects can be applied. These defects can be categorized by their dimensionality:

Point Defects: These affect a single lattice point. In a hydrate structure, this could include a vacancy , where a water molecule is missing from its lattice site, or an interstitial defect , where a molecule occupies a space not normally filled. Incomplete cage formation could also be considered a type of point defect.

Line Defects (Dislocations): These are one-dimensional defects, such as an edge or screw dislocation, where there is a misalignment of the crystal planes.

Plane Defects: These are two-dimensional imperfections, with grain boundaries being the most common in polycrystalline materials. A grain boundary is the interface between two differently oriented crystal domains.

Studies on other hydrates, such as CO₂ hydrate, show that macroscopic defects like cracks and pores can form during decomposition, challenging the idea that decomposition proceeds uniformly from the surface inward. rsc.org While CCl₃F is a stable model compound, it is expected that its crystals, like all real-world crystalline materials, contain a certain population of these defects, which could influence kinetics of formation and dissociation.

Vibrational Modes and Spectroscopic Signatures of Encapsulated CCl₃F Molecules

Spectroscopic techniques, particularly Infrared (IR) and Raman spectroscopy, are powerful tools for probing the structure and dynamics of clathrate hydrates. They can provide information on both the host lattice and the encapsulated guest molecules. researchgate.netmdpi.com

The vibrational modes of a free CCl₃F molecule are well-documented. nist.gov When the molecule is encapsulated within the 5¹²6⁴ cage of the hydrate structure, its vibrational and rotational motions are constrained. This confinement is expected to cause subtle shifts in its characteristic vibrational frequencies compared to the gas or liquid phase. For example, studies on other guest molecules like CO₂ have shown that the vibrational bands shift depending on whether the molecule is in a small or large cage. researchgate.net

While dielectric properties and dissociation of CCl₃F hydrate have been studied, detailed reports specifically analyzing the shifts in the vibrational frequencies of CCl₃F upon encapsulation are not readily found in the reviewed literature. acs.org However, based on studies of other guest molecules, the following effects would be anticipated:

A slight shift (blue or red) in the C-Cl and C-F stretching and bending modes due to interactions with the water molecules of the cage.

The appearance of new, low-frequency modes corresponding to the "rattling" of the guest molecule within the cage.

Changes in the peak widths and shapes due to the constrained environment.

These spectroscopic signatures provide a fingerprint of the guest-host interaction and the local environment inside the clathrate cage.

Table 2: List of Chemical Compounds Mentioned.

Thermodynamic Equilibria and Stability of Trichlorofluoromethane Hydrate

Phase Equilibria Determination in CCl₃F-Water Systems

The phase behavior of systems containing trichlorofluoromethane (B166822) and water is complex, involving solid hydrate (B1144303) (H), liquid water (Lw), and vapor (V) phases, among others. Experimental techniques such as Differential Scanning Calorimetry (DSC) and Pressure-Volume-Temperature (PVT) measurements are employed to determine the phase boundaries. researchgate.netresearchgate.net DSC is effective for detecting solid-liquid transitions and determining hydrate dissociation temperatures as a function of variables like salt concentration. researchgate.net PVT methods, which involve measurements in a constant volume cell, are also used to establish temperature versus pressure curves for hydrate dissociation. researchgate.net Studies have shown good agreement between data obtained from DSC and PVT methods. researchgate.net

The stability of CCl₃F hydrate is represented by a pressure-temperature (P-T) phase diagram. These diagrams delineate the conditions under which the hydrate phase can exist in equilibrium with other phases, such as liquid water, ice, and the gas phase of the hydrate former. For a single-guest hydrate system like CCl₃F, the P-T diagram will show curves representing two-phase and three-phase equilibria. researchgate.net The three-phase equilibrium line (Hydrate-Liquid Water-Vapor, H-Lw-V) defines the upper temperature limit of hydrate stability at a given pressure. Below the quadruple point (Hydrate-Ice-Liquid Water-Vapor, H-I-Lw-V), the equilibrium is between hydrate, ice, and vapor (H-I-V).

While a complete P-T-x (Pressure-Temperature-composition) diagram for the CCl₃F-water system is complex, specific data points help define the stability region. For instance, the dissociation temperature of CCl₃F hydrate in pure water at atmospheric pressure is a key parameter. The general shape of the P-T diagram for a type II hydrate former like CCl₃F will show that the hydrate is stable at low temperatures and high pressures. researchgate.net

The phase behavior of CCl₃F hydrate can be examined under either isothermal (constant temperature) or isobaric (constant pressure) conditions. In an isothermal process, increasing the pressure on a two-phase (liquid water and gas) system can lead to the formation of the hydrate phase once the equilibrium pressure is reached. Conversely, decreasing the pressure will cause the hydrate to dissociate.

Under isobaric conditions, cooling a CCl₃F-water mixture will induce hydrate formation at the equilibrium temperature. researchgate.net For example, studies on CCl₃F hydrate in water-in-oil emulsions under atmospheric pressure have determined the dissociation temperature as a function of salt concentration, which is an example of isobaric phase behavior analysis. researchgate.net These studies demonstrate that as the concentration of a salt like calcium chloride increases, the dissociation temperature of the hydrate decreases, indicating a destabilizing effect. researchgate.net

Interactive Data Table: Effect of CaCl₂ Concentration on CCl₃F Hydrate Dissociation Temperature

Below is a table showing the relationship between calcium chloride concentration and the dissociation temperature of trichlorofluoromethane hydrate, based on experimental findings.

| Calcium Chloride (wt%) | Dissociation Temperature (°C) |

| 9 | -5 |

| 15 | -10 |

| 20 | -15 |

| 27 | -20 |

| Note: Data is derived from graphical representations in scientific literature and should be considered illustrative of the trend. |

P-T-x Phase Diagrams for CCl₃F Hydrate Systems

Dissociation Enthalpies and Entropies of CCl₃F Hydrate

The dissociation of CCl₃F hydrate is an endothermic process, requiring energy to break the hydrogen-bonded water lattice and release the guest molecules. The enthalpy of dissociation (ΔHdiss) is a critical thermodynamic property. It can be calculated from phase equilibrium data using the Clausius-Clapeyron equation. researchgate.net This value represents the heat absorbed during the phase transition from hydrate to liquid water and gas at a constant temperature and pressure. For CCl₃F·17H₂O, a specific dissociation energy of 166.1 J·g⁻¹ has been determined at -10°C. researchgate.net The enthalpy change of a hydrate phase transition is a vital property for understanding and modeling hydrate behavior. mdpi.com

The entropy of dissociation (ΔSdiss) is related to the change in disorder of the system upon decomposition. It can be calculated from the Gibbs free energy change (ΔG) and the enthalpy of dissociation (ΔHdiss) using the fundamental thermodynamic relationship ΔG = ΔH - TΔS. At equilibrium, ΔG is zero, so ΔSdiss can be determined from ΔHdiss/Teq, where Teq is the equilibrium dissociation temperature.

Equilibrium Conditions for CCl₃F Hydrate Formation and Dissociation

The formation and dissociation of CCl₃F hydrate occur under specific thermodynamic conditions. researchgate.net Gas hydrates are stable at high pressures and low temperatures, and they dissociate when the pressure is reduced or the temperature is increased. numberanalytics.com The equilibrium state is where the chemical potentials of the water molecules in the hydrate lattice and the coexisting aqueous phase (liquid water or ice) are equal.

For CCl₃F hydrate, which forms a structure II clathrate, the stoichiometric formula is approximately CCl₃F·17H₂O. researchgate.net The equilibrium conditions are influenced by factors such as the presence of solutes in the aqueous phase. For example, salts like calcium chloride inhibit hydrate formation, shifting the equilibrium curve to lower temperatures and/or higher pressures. researchgate.net This is because the salt ions disrupt the water activity, making it thermodynamically less favorable for water molecules to form the hydrate cages. The study of CCl₃F hydrate has been used as a model to understand the mechanisms of hydrate formation in more complex systems like drilling muds. researchgate.net

Stability Under Varying Environmental Conditions

The stability of this compound in different environmental settings is a function of the prevailing temperature and pressure. While CCl₃F as a molecule is known to be very stable in the troposphere, its hydrate form requires specific conditions to exist. nih.gov Generally, clathrate hydrates are stable at the high-pressure, low-temperature conditions found in deep oceans or permafrost regions. mdpi.com

The presence of other substances can significantly alter the stability of the hydrate. For example, the presence of salts in seawater would destabilize CCl₃F hydrate, requiring lower temperatures or higher pressures for it to remain stable compared to a pure water environment. researchgate.net The large-scale stability of CCl₃F hydrate in natural environments is not expected due to its anthropogenic origin and the phase-out of its production, but understanding its stability characteristics is important for assessing the fate of any remaining environmental concentrations under conditions that might favor hydrate formation.

Impact of Co-Guest Molecules on CCl₃F Hydrate Stability

The presence of other guest molecules alongside trichlorofluoromethane can significantly impact the stability of the resulting mixed hydrate. The introduction of a co-guest molecule can either stabilize or destabilize the hydrate structure, depending on the nature of the co-guest and how it fits into the hydrate cages.

Guest Host Interactions and Molecular Encapsulation Mechanisms in Trichlorofluoromethane Hydrate

Interaction Potentials between CCl₃F and Water Molecules

The encapsulation of trichlorofluoromethane (B166822) within the water cages of a clathrate hydrate (B1144303) is primarily stabilized by van der Waals forces. researchgate.net These non-covalent interactions, though weak individually, collectively provide the necessary stabilization for the hydrate structure to form. The interaction between a CCl₃F guest molecule and the surrounding water molecules of the cage can be described by a potential energy function.

Theoretical models often employ empirical potential functions, such as the Lennard-Jones or Kihara potentials, to describe these guest-host interactions. uc.edu The Lennard-Jones potential is a relatively simple model that accounts for short-range repulsive forces and long-range attractive (dispersion) forces. The Kihara potential is a more sophisticated model that is particularly suited for non-spherical molecules like CCl₃F, as it considers the molecular shape by defining a hard core.

Table 1: Common Potential Models for Guest-Host Interactions in Clathrate Hydrates

| Potential Model | Description | Key Parameters |

|---|---|---|

| Lennard-Jones | A simple and widely used model describing the interaction between two neutral atoms or molecules. | σ (collision diameter), ε (well depth) |

| Kihara | An extension of the Lennard-Jones potential for non-spherical molecules, incorporating a hard-core radius. | σ, ε, a (hard-core radius) |

Dynamics of CCl₃F Molecules within Hydrate Cages

Once encapsulated, the CCl₃F guest molecules are not static but exhibit dynamic behavior within the confines of the water cages. This dynamic motion is influenced by the size and shape of the cage, as well as the temperature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these molecular motions.

Host Lattice Response to CCl₃F Encapsulation

The encapsulation of guest molecules within a clathrate hydrate is not a passive process; the host water lattice responds to the presence of the guest. This response can manifest as changes in the lattice parameters and potential distortion of the water cages. Trichlorofluoromethane forms a Structure II (sII) clathrate hydrate. akjournals.com This structure is cubic and its unit cell is composed of 16 small dodecahedral (5¹²) cages and 8 large hexakaidecahedral (5¹²6⁴) cages. researchgate.net

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and lattice parameters of hydrates. Studies on CCl₃F hydrate have confirmed its sII structure. akjournals.com The lattice constant, which defines the size of the unit cell, is a key parameter that can be affected by the guest molecule. wikipedia.org The inclusion of guest molecules generally leads to an expansion of the hydrate lattice compared to a hypothetical empty lattice. researchgate.net The extent of this expansion depends on the size and nature of the guest.

Combined Differential Scanning Calorimetry (DSC) and X-ray diffraction studies have followed the formation and dissociation of CCl₃F hydrate. These experiments show distinct diffraction lines characteristic of the sII hydrate structure, and the intensity of these lines changes with temperature, reflecting the formation and melting of the hydrate crystals. akjournals.com For example, in emulsions, the intensity of ice diffraction lines has been observed to decrease while the hydrate lines increase as the temperature is raised from -25 °C to -15 °C, indicating the growth of hydrate crystals at the expense of ice. akjournals.com This transformation underscores the dynamic nature of the host lattice in response to thermodynamic conditions and the presence of the guest. While significant cage distortion is less common for well-matched guests, the presence of the CCl₃F molecule provides the necessary mechanical stability to prevent the collapse of the water cages. lsbu.ac.uk

Table 2: Crystallographic Data for Trichlorofluoromethane Hydrate

| Property | Value | Reference |

|---|---|---|

| Crystal Structure | Structure II (sII) | akjournals.com |

| Unit Cell Composition | 16 (5¹²) cages, 8 (5¹²6⁴) cages, 136 H₂O molecules | researchgate.net |

| Melting Point (at atm. pressure) | 8.5 °C | akjournals.comresearchgate.net |

Configurational Statistics of CCl₃F Occupancy

The van der Waals and Platteeuw statistical mechanical theory is the foundational model used to predict cage occupancy. wiley.com This theory relates the probability of a cage being occupied to the interaction potential between the guest and the cage and the fugacity of the guest in the coexisting gas or liquid phase. The relative size of the guest molecule and the cages is a primary determinant of occupancy.

For CCl₃F, its molecular size dictates that it will preferentially occupy the larger 5¹²6⁴ cages of the sII structure. The smaller 5¹² cages are typically occupied by smaller molecules if present, or may remain empty. The ideal stoichiometric formula for a sII hydrate, assuming full occupancy of all cages, is G·17H₂O. akjournals.com However, clathrate hydrates are non-stoichiometric compounds, meaning the cages are not always fully occupied. nih.gov The actual occupancy depends on the conditions of formation (temperature and pressure). The statistical distribution of CCl₃F molecules among the large cages, and the potential partial occupancy of small cages, are key aspects of its configurational statistics.

Selectivity of CCl₃F Encapsulation in Mixed-Guest Systems

When more than one type of guest molecule is present during hydrate formation, there is competition for encapsulation within the water cages. The host lattice exhibits selectivity, preferentially incorporating certain guests over others. This selectivity depends on factors such as the size and shape of the guest molecules, their interaction potential with the water cages, and their concentration in the bulk phase.

Trichlorofluoromethane has been studied in the context of mixed-guest hydrates. For instance, early work by de Forcrand investigated binary hydrates of H₂S with a second component, including chloroform (B151607) (CHCl₃), which is structurally similar to CCl₃F. uc.edu These studies laid the groundwork for understanding how different guests co-occupy a hydrate lattice.

The selectivity of CCl₃F in a mixed-guest system can be quantified by a selectivity coefficient, which compares the ratio of the guests in the hydrate phase to their ratio in the fluid phase. In a mixture with a smaller gas, such as methane (B114726), the larger CCl₃F molecule would be expected to exclusively occupy the large 5¹²6⁴ cages of the sII structure, while methane could occupy both the small 5¹² and any vacant large cages. The relative stability conferred by each guest in its respective cage, as described by statistical thermodynamics, would govern the final composition of the mixed hydrate. Such selectivity is important for potential applications of clathrates in gas separation and storage. mdpi.com

Advanced Computational and Theoretical Investigations of Trichlorofluoromethane Hydrate

Ab Initio Studies of CCl₃F-Water Clusters

Ab initio quantum chemical calculations are fundamental to understanding the intermolecular forces that govern the formation and stability of trichlorofluoromethane (B166822) hydrate (B1144303). nih.gov These first-principles calculations solve the electronic Schrödinger equation to determine the electronic structure and energy of a system without relying on empirical parameters. nih.gov

Detailed research findings from these studies focus on small clusters of one CCl₃F molecule interacting with a few water molecules. The primary goal is to accurately characterize the geometry, interaction energies, and vibrational frequencies of these CCl₃F-water clusters. By using a "supermolecule" approach, the entire cluster is treated as a single quantum mechanical entity. iitk.ac.in This allows for the precise calculation of the binding energy between the CCl₃F guest and the surrounding water molecules, which form the initial building blocks of the hydrate cage.

Such calculations typically employ various levels of theory and basis sets to achieve a balance between accuracy and computational cost. nrel.gov For instance, methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with specific functionals (e.g., M06-2X) and extended basis sets (e.g., 6-311++G(2d,2p)) are used to capture the crucial dispersion forces that are dominant in these systems. iitk.ac.innrel.gov Analysis of the potential energy surface of these clusters helps to identify the most stable configurations and the energy barriers between them. This information is critical for understanding how CCl₃F orients itself within a nascent water cage.

Table 1: Conceptual Ab Initio Calculation Parameters for CCl₃F-Water Clusters

| Parameter | Description | Typical Methods/Basis Sets |

| Geometry Optimization | Finding the lowest energy arrangement of atoms in the cluster. | DFT (e.g., M06-2X), MP2 |

| Interaction Energy | Calculating the strength of the non-covalent bonds holding the cluster together. | CCSD(T) for high accuracy benchmarks. nih.gov |

| Basis Set | The set of functions used to build the molecular orbitals. | Pople-style (e.g., 6-31G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ). iitk.ac.in |

| BSSE Correction | Correcting for the artificial lowering of energy due to basis set overlap (Basis Set Superposition Error). | Counterpoise correction method. nih.gov |

| Vibrational Frequencies | Predicting the infrared spectra of the cluster to compare with experimental data. | Harmonic frequency analysis. nrel.gov |

This table is interactive. Click on the headers to learn more about each parameter.

Force Field Development for CCl₃F Hydrate Simulations

While ab initio methods are highly accurate, their computational cost limits them to small systems. nih.gov To simulate larger systems over longer timescales, such as the growth or dissociation of a hydrate crystal, molecular dynamics (MD) simulations are employed. mdpi.com These simulations rely on force fields, which are sets of empirical equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. mdpi.com

Developing a reliable force field for CCl₃F hydrate is a critical step. This process involves parameterizing the model to accurately reproduce properties obtained from either experimental data or high-level ab initio calculations. The force field must correctly describe several types of interactions:

Water-Water Interactions: Sophisticated water models like TIP4P/Ice or TIP4P/2005 are often used as they are specifically parameterized to reproduce the properties of ice and water, which is crucial for hydrate systems. mdpi.comnih.gov

CCl₃F-CCl₃F Interactions: These parameters define how CCl₃F molecules interact with each other.

CCl₃F-Water Cross-Interactions: These are arguably the most important parameters, as they govern how the guest molecule interacts with the host water lattice. nih.gov These are often determined using combining rules, such as the Lorentz-Berthelot rules, or are specifically tuned to match experimental or quantum chemical data on interaction energies. nih.gov

The quality of a force field is validated by its ability to predict various physical properties, such as density, phase equilibria, and transport properties, and compare them with known experimental values. mdpi.comnih.gov

Prediction of CCl₃F Hydrate Structure and Stability

Trichlorofluoromethane is known to form a structure II (sII) clathrate hydrate. researchgate.net In this structure, the unit cell is composed of 16 small pentagonal dodecahedral cages (5¹²) and 8 large hexadecahedral cages (5¹²6⁴). The stability of the hydrate structure is dictated by how well the guest molecule (CCl₃F) fits into these cages and the resulting van der Waals interactions between the guest and host water molecules. portalabpg.org.br

Computational models are used to predict the crystallographic structure and thermodynamic stability of CCl₃F hydrate under various conditions of temperature and pressure. By calculating the free energy of the hydrate phase and comparing it to the free energies of its constituent parts (liquid water/ice and gaseous CCl₃F), a phase diagram can be constructed. These calculations confirm the stability of the sII structure for CCl₃F and can predict the pressure-temperature conditions for hydrate formation and dissociation. researchgate.net The geometrical shape, size, and polarity of the guest molecule are critical factors determining the stability of the clathrate hydrate. researchgate.net

Table 2: Properties of Structure II Hydrates Relevant to CCl₃F

| Property | Description | Value/Characteristic |

| Crystal System | Cubic | Fd3m space group |

| Unit Cell Water Molecules | 136 | Forms the cage structures |

| Small Cages (5¹²) | 16 per unit cell | Pentagonal dodecahedron |

| Large Cages (5¹²6⁴) | 8 per unit cell | Hexadecahedron |

| Ideal Unit Cell Formula | 8G·16g·136H₂O | G = large cage guest, g = small cage guest |

| Guest Occupancy | CCl₃F molecules occupy the large 5¹²6⁴ cages due to their size. | The smaller 5¹² cages may remain empty or entrap smaller gas molecules if present. |

This table is interactive. Explore the properties of the sII hydrate structure.

Simulation of CCl₃F Hydrate Growth and Dissociation

Molecular dynamics (MD) simulations are the primary tool for investigating the kinetic processes of hydrate formation (growth) and decomposition (dissociation) at the molecular level. frontiersin.orgusp.br These simulations can track the trajectories of thousands of molecules over nanoseconds or even microseconds, providing a detailed movie of the underlying mechanisms.

Simulations of CCl₃F hydrate growth would typically start from a pre-existing hydrate/water interface. They allow researchers to observe the process of water molecules arranging into cages around CCl₃F molecules, quantifying the rate of crystal growth under different conditions of temperature and pressure. These simulations can reveal how the CCl₃F guest molecule is incorporated into the growing crystal and the role of guest-host interactions in driving the crystallization process.

Electronic Structure Analysis of CCl₃F Hydrate Systems

The electronic structure of the CCl₃F hydrate system provides deep insights into the nature of the interactions between the guest and host molecules. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for this type of analysis. wikipedia.orgamercrystalassn.org QTAIM analyzes the topology of the electron density (ρ), a physically observable quantity that can be calculated using quantum chemistry. wikipedia.orgamercrystalassn.org

By applying QTAIM to the CCl₃F hydrate system, one can:

Identify Bond Critical Points (BCPs): These points in the electron density reveal the existence and nature of chemical bonds and intermolecular interactions. researchgate.net For CCl₃F hydrate, BCPs would be located between atoms of the CCl₃F molecule and the water molecules of the cage, characterizing the van der Waals interactions.

Analyze Interaction Strength: The values of the electron density and its Laplacian at the BCPs provide quantitative information about the strength and type of the interaction. researchgate.net This allows for a detailed mapping of the forces holding the guest molecule within the water cage.

Partition Properties: QTAIM allows for the partitioning of the total system into atomic basins, enabling the calculation of properties, such as atomic charges, on a per-atom basis. wikipedia.org This can reveal how the electron density is redistributed upon encapsulation of the CCl₃F molecule inside the hydrate cage.

This analysis goes beyond a simple classical picture of electrostatic and van der Waals forces, providing a rigorous quantum mechanical description of the guest-host bonding environment. amercrystalassn.orgresearchgate.net

Thermodynamic Properties from Statistical Mechanics Calculations

Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of the bulk material. uh.eduharvard.edu The van der Waals–Platteeuw (vdW-P) theory is a cornerstone of the statistical thermodynamics of clathrate hydrates. wiley.com

The vdW-P theory models the hydrate as a host lattice containing cages that can be occupied by guest molecules. It provides a method to calculate the chemical potential of water in the hydrate phase, which is essential for predicting phase equilibria. Key outputs from these calculations include:

Phase Equilibria: By equating the chemical potentials of water in the hydrate phase and the coexisting aqueous or ice phase, the theory predicts the pressure-temperature curve that defines the hydrate stability boundary. wiley.com

Molecular simulations can also be used to directly compute thermodynamic properties from statistical mechanics. rsc.org By simulating the system in different statistical ensembles (e.g., NVT, NPT), one can calculate properties such as:

Isothermal Compressibility: A measure of the relative volume change in response to a pressure change. rsc.org